1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC9681906
InChI: InChI=1S/C16H17N3O4/c20-14(18-7-3-5-12(9-18)16(22)23)10-19-15(21)13-6-2-1-4-11(13)8-17-19/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,22,23)
SMILES: C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O
Molecular Formula: C16H17N3O4
Molecular Weight: 315.32 g/mol

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid

CAS No.:

Cat. No.: VC9681906

Molecular Formula: C16H17N3O4

Molecular Weight: 315.32 g/mol

* For research use only. Not for human or veterinary use.

1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid -

Specification

Molecular Formula C16H17N3O4
Molecular Weight 315.32 g/mol
IUPAC Name 1-[2-(1-oxophthalazin-2-yl)acetyl]piperidine-3-carboxylic acid
Standard InChI InChI=1S/C16H17N3O4/c20-14(18-7-3-5-12(9-18)16(22)23)10-19-15(21)13-6-2-1-4-11(13)8-17-19/h1-2,4,6,8,12H,3,5,7,9-10H2,(H,22,23)
Standard InChI Key CYASIKPACPKGDW-UHFFFAOYSA-N
SMILES C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O
Canonical SMILES C1CC(CN(C1)C(=O)CN2C(=O)C3=CC=CC=C3C=N2)C(=O)O

Introduction

Chemical Identity and Structural Properties

Molecular Composition and Nomenclature

1-[(1-Oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid (CAS: 1246070-72-3) is a heterocyclic compound featuring a piperidine ring substituted at the 3-position with a carboxylic acid group and at the 1-position with a phthalazinone-acetyl moiety. Its molecular formula is C16H17N3O4\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}, with a molecular weight of 315.32 g/mol . The systematic name reflects the integration of phthalazinone and piperidine systems, linked via an acetyl group.

Physicochemical Characteristics

While experimental data on melting/boiling points and solubility remain limited, the compound’s structure suggests moderate polarity due to the carboxylic acid and amide functionalities. The phthalazinone moiety introduces aromaticity, potentially influencing UV-Vis absorption properties. A comparative analysis of related piperidine-carboxylic acids, such as (S)-3-piperidinecarboxylic acid, reveals that steric and electronic effects from substituents significantly modulate physicochemical behavior .

Table 1: Key Physicochemical Data

PropertyValueSource
Molecular FormulaC16H17N3O4\text{C}_{16}\text{H}_{17}\text{N}_{3}\text{O}_{4}
Molecular Weight315.32 g/mol
DensityN/A
Boiling PointN/A

Synthesis and Manufacturing Approaches

Chiral Resolution and Hydrolysis

A patent detailing the synthesis of (S)-3-piperidinecarboxylic acid (nipecotic acid) provides a relevant methodological framework . The process involves hydrolyzing 3-piperidineformamide derivatives in concentrated hydrochloric acid, which concurrently achieves chiral resolution without requiring external resolving agents. For 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid, analogous conditions (28–35% HCl at 60–65°C) could facilitate both amide hydrolysis and stereochemical control. Post-hydrolysis, neutralization with alkaline methanolic solutions (e.g., KOH/MeOH) yields the free carboxylic acid .

Purification and Yield Optimization

Post-synthetic purification typically involves methanol/ethanol precipitation and petroleum ether washing to isolate the product. For instance, dissolving the crude acid in methanol, concentrating under reduced pressure, and adding ethanol/petroleum ether (1:1 v/v) precipitates the compound with >96% enantiomeric excess (ee) . Temperature control during neutralization (<30°C) prevents racemization, a critical consideration for maintaining stereochemical integrity.

Structural and Conformational Analysis

Hydrogen Bonding and Crystal Packing

X-ray crystallography of related 2-oxopiperidine derivatives, such as (1′R,3′S)-2-oxo-1-(1′-phenylethyl)piperidine-3-carboxylic acid, reveals robust intramolecular hydrogen bonds (O···H distance: 1.39 Å; O-H···O angle: 153°) . These interactions stabilize boat-like conformations in the piperidine ring, which may extrapolate to 1-[(1-oxophthalazin-2(1H)-yl)acetyl]piperidine-3-carboxylic acid. The phthalazinone’s planar structure likely promotes π-π stacking, influencing solid-state packing and solubility.

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) data for (S)-3-piperidinecarboxylic acid (1H^1\text{H} NMR: δ 3.34–1.63 ppm) provide a benchmark for predicting signals in the target compound. The phthalazinone’s aromatic protons are expected near δ 7.5–8.5 ppm, while the acetyl group’s methylene protons may appear as a singlet around δ 3.8–4.2 ppm. High-performance liquid chromatography with evaporative light scattering detection (HPLC-ELSD) confirms purity (>98%) in analogous compounds .

Future Research Directions

Expanding Synthetic Methodologies

Developing enantioselective catalytic methods (e.g., asymmetric hydrogenation) could enhance ee without chiral resolution. Exploring green solvents (e.g., ionic liquids) may improve sustainability.

Biological Activity Profiling

In vitro assays against cancer cell lines or neurological targets (e.g., GABA receptors) are warranted. Structure-activity relationship (SAR) studies modifying the phthalazinone or piperidine subunits could optimize potency and selectivity.

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